Cas no 87362-16-1 (2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide)

2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide 化学的及び物理的性質
名前と識別子
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- 2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide
- 5-aminopyrimidine-2-carbohydrazide
- 2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide
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- インチ: 1S/C5H7N5O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,6-7H2,(H,10,11)
- InChIKey: LFFOQEQTJQJXTN-UHFFFAOYSA-N
- SMILES: C1(C(NN)=O)=NC=C(N)C=N1
2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM526985-1g |
5-Aminopyrimidine-2-carbohydrazide |
87362-16-1 | 97% | 1g |
$681 | 2023-02-01 | |
Ambeed | A377666-1g |
5-Aminopyrimidine-2-carbohydrazide |
87362-16-1 | 97% | 1g |
$695.0 | 2024-08-02 |
2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
2-Pyrimidinecarboxylicacid, 5-amino-, hydrazideに関する追加情報
Introduction to 2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide (CAS No. 87362-16-1)
2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide, identified by the chemical compound code CAS No. 87362-16-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrimidine derivatives, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of 2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide incorporates both carboxylic and hydrazide functional groups, which contribute to its unique chemical properties and reactivity. These features make it a valuable intermediate in the synthesis of more complex pharmacological agents.
The hydrazide moiety in the molecule is particularly noteworthy, as hydrazides are known to participate in various chemical transformations, including condensation reactions with carbonyl compounds to form acylhydrazones. Such intermediates are often employed in further synthetic steps to develop novel heterocyclic compounds with potential biological significance. The presence of the 5-amino group further enhances the compound's versatility, allowing for modifications such as coupling with aldehydes or ketones to generate Schiff bases, which are themselves explored for their pharmacological effects.
In recent years, pyrimidine derivatives have been extensively studied due to their resemblance to nucleic acid bases, making them candidates for applications in anticancer, antiviral, and antimicrobial therapies. The specific configuration of 2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide positions it as a promising building block for designing molecules that can interact with biological targets such as enzymes or receptors. Researchers have been particularly interested in its potential as a precursor for inhibitors of metabolic pathways relevant to diseases like cancer and inflammation.
One of the most compelling aspects of this compound is its role in the development of targeted therapies. The carboxylic acid group provides a site for further functionalization, enabling the attachment of pharmacophores that can enhance binding affinity or selectivity towards specific disease markers. For instance, modifications at this position could lead to the creation of prodrugs that release active pharmaceutical ingredients under physiological conditions, improving bioavailability and therapeutic efficacy.
The hydrazide functional group also opens avenues for exploring redox-sensitive drug delivery systems. Hydrazides can undergo oxidation to form hydrazones or azo compounds, processes that can be exploited to design prodrugs whose activity is triggered by oxidative stress conditions often found in pathological environments such as tumor tissues. This property makes 2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide an intriguing candidate for developing smart therapeutics that respond dynamically to disease-specific microenvironments.
Recent advancements in computational chemistry have facilitated the rational design of derivatives based on 2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide by predicting molecular interactions and optimizing pharmacokinetic profiles. Machine learning algorithms have been employed to screen large libraries of pyrimidine-based compounds, identifying those with enhanced binding affinity or reduced toxicity. Such computational approaches are accelerating the discovery process and enabling the rapid development of novel drug candidates.
Moreover, the synthesis of 2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide has been refined through modern organic methodologies, ensuring high yields and purity suitable for preclinical studies. Techniques such as multi-step catalytic processes and flow chemistry have improved efficiency while minimizing waste, aligning with green chemistry principles. These advancements not only enhance scalability but also contribute to sustainable pharmaceutical manufacturing practices.
In clinical research settings, derivatives of this compound are being evaluated for their potential in treating neurological disorders. Pyrimidine-based molecules have shown promise in modulating neurotransmitter systems and protecting against neurodegenerative damage. The structural features of 2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide, particularly the combination of carboxylic and hydrazide groups, make it an attractive scaffold for designing agents that can cross the blood-brain barrier while maintaining therapeutic activity.
The compound's role in immunomodulation has also been explored. Pyrimidine derivatives can influence immune responses by interacting with receptors on immune cells or by modulating cytokine production. Preclinical studies indicate that certain analogs may possess anti-inflammatory properties without compromising immune function, making them candidates for treating autoimmune diseases or chronic inflammation.
Future directions in research may involve exploring the compound's potential in combination therapies. By pairing 2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide-based molecules with other agents targeting different pathways, researchers aim to achieve synergistic effects that could overcome resistance mechanisms observed in single-agent treatments. This holistic approach could lead to more effective strategies for managing complex diseases such as cancer and multifactorial disorders.
The growing body of evidence supporting the utility of pyrimidine derivatives underscores the importance of compounds like 2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide (CAS No. 87362-16-1) in modern drug discovery. As synthetic methodologies continue to evolve and computational tools become more sophisticated, opportunities for innovation will expand further. The continued exploration of this class of molecules promises to yield new treatments that address unmet medical needs across various therapeutic areas.
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